4-Chloro-5-(chloromethyl)thiazole
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Overview
Description
4-Chloro-5-(chloromethyl)thiazole is a heterocyclic organic compound with the molecular formula C4H3Cl2NS. It is a derivative of thiazole, a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its significant role as an intermediate in the synthesis of various pesticides and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Chloro-5-(chloromethyl)thiazole typically involves the chlorination of 2-chloro-5-methylthiazole. One common method includes the reaction of 2-chloro-5-methylthiazole with a chlorinating agent such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) in the presence of a solvent like chloroform . The reaction is carried out at a controlled temperature, usually between 5°C to 20°C, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous flow process to enhance efficiency and scalability. The process may include the use of advanced chlorination techniques and optimized reaction conditions to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-(chloromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4-amino-5-(chloromethyl)thiazole or 4-thio-5-(chloromethyl)thiazole can be formed.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Scientific Research Applications
4-Chloro-5-(chloromethyl)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-(chloromethyl)thiazole varies depending on its application:
Comparison with Similar Compounds
2-Chloro-5-methylthiazole: A precursor in the synthesis of 4-Chloro-5-(chloromethyl)thiazole.
4-Methyl-5-(chloromethyl)thiazole: Another thiazole derivative with similar reactivity but different applications.
Uniqueness: this compound is unique due to its dual chlorine substitution, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses .
Properties
Molecular Formula |
C4H3Cl2NS |
---|---|
Molecular Weight |
168.04 g/mol |
IUPAC Name |
4-chloro-5-(chloromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H3Cl2NS/c5-1-3-4(6)7-2-8-3/h2H,1H2 |
InChI Key |
CRIYWDVIENNBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(S1)CCl)Cl |
Origin of Product |
United States |
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